molecular formula C8H6N4 B13004993 6-Amino-1H-benzo[d]imidazole-4-carbonitrile

6-Amino-1H-benzo[d]imidazole-4-carbonitrile

Cat. No.: B13004993
M. Wt: 158.16 g/mol
InChI Key: BHUVHLSHQXPURE-UHFFFAOYSA-N
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Description

6-Amino-1H-benzo[d]imidazole-4-carbonitrile (CAS 1802927-83-8) is a high-purity chemical reagent for research use only. It is not intended for diagnostic or therapeutic applications. This compound belongs to the benzimidazole class of heterocyclic aromatics, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to naturally occurring purine nucleotides . This similarity allows benzimidazole derivatives to interact with various biopolymers, enabling a range of biological activities. The specific molecular structure of this compound, featuring both an amino and a nitrile functional group, makes it a versatile and valuable intermediate or building block in organic synthesis and pharmaceutical research . It is particularly useful for constructing more complex molecules aimed at drug discovery. While this specific derivative's applications are an area of ongoing research, the broader family of 1H-Benzo[d]imidazole-4-carbonitriles has been identified as a key precursor in the synthesis of novel small molecules designed as potential anticancer agents . These molecules have been shown to inhibit enzymes like human topoisomerase I and demonstrate promising activity in screening against human cancer cell lines . Researchers can leverage this compound as a core scaffold to develop and evaluate new therapeutic candidates.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

6-amino-1H-benzimidazole-4-carbonitrile

InChI

InChI=1S/C8H6N4/c9-3-5-1-6(10)2-7-8(5)12-4-11-7/h1-2,4H,10H2,(H,11,12)

InChI Key

BHUVHLSHQXPURE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C#N)N=CN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1H-benzo[d]imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with cyanogen bromide, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Microwave-Promoted Pictet–Spengler Reactions

6-Amino-1H-benzo[d]imidazole-4-carbonitrile undergoes cyclization with mono- or bis-electrophiles under microwave irradiation to form fused heterocycles :

ElectrophileProductReaction TypeYieldConditions
Aldehydes/KetonesImidazo[1,2-a]quinoxaline6-endo-trig cyclization75–89%Microwave, 120°C, 30 min
IsocyanatesBenzo[f]imidazo[1,5-a] triazepine7-exo-trig cyclization68–82%Microwave, 140°C, 45 min

Mechanistic Insight : DFT studies reveal that 6-endo-trig cyclization proceeds via N-heterocyclic carbene (NHC) intermediates, while 7-membered rings form through non-NHC pathways .

Grignard Reagent Reactions

The nitrile group participates in nucleophilic additions with organometallic reagents. For structurally analogous imidazole-4-carbonitriles :

Grignard ReagentProductYieldConditions
Ethyl MgBr1-(1H-Imidazol-4-yl)-1-propanone63%THF, 0–25°C, 4 h
n-Propyl MgBr1-(1H-Imidazol-4-yl)-1-butanone83%THF, 0–25°C, 4 h

Post-Reaction Workup : Hydrolysis with H₂SO₄ followed by NaOH neutralization (pH 8) and extraction with ethyl acetate .

Acid-Catalyzed Cyclocondensation

Reactions with diketones (e.g., 2-benzoylcyclohexanone) under acidic conditions yield fused benzimidazole derivatives :

ReactantProductYieldConditions
2-Benzoylcyclohexanone6-(1H-Benzo[d]imidazol-2-yl)-1-phenylhexan-1-one45%H₂SO₄, EtOH, reflux, 12 h

Key Observation : IR and ¹³C NMR confirmed the retention of the benzoyl carbonyl group (1682 cm⁻¹) .

Povarov (Aza-Diels–Alder) Reactions

In the presence of BF₃·Et₂O, the amino group participates in MCRs with dienophiles (e.g., 3-morpholinoacrylonitrile) :

DienophileProductYieldConditions
3-Morpholinoacrylonitrile4-Aryl-benzo imidazo[1,2-a]pyrimidine-3-carbonitrile72–88%BF₃·Et₂O, CHCl₃, 60°C,

Scientific Research Applications

6-Amino-1H-benzo[d]imidazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 6-Amino-1H-benzo[d]imidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA or RNA, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Analogues in the Benzimidazole Family

Key structural analogs include derivatives with varying substituents on the benzimidazole core. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Benzimidazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Functional Groups
6-Amino-1H-benzo[d]imidazole-4-carbonitrile NH₂ (6), CN (4) C₈H₆N₄ Not reported Amino, Carbonitrile
6-Amino-1H-benzo[d]imidazole-4-carbaldehyde NH₂ (6), CHO (4) C₈H₇N₃O 2-8°C (storage) Amino, Aldehyde
2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carbonitrile (8a) Diethoxyphenyl (2), CN (6) C₁₇H₁₅N₃O₂ 215–217 Carbonitrile, Ether
2-(4-Trifluoromethylphenyl)-1H-benzo[d]imidazole-6-carbonitrile (8b) CF₃Ph (2), CN (6) C₁₅H₈F₃N₃ 189–191 Carbonitrile, Trifluoromethyl
5-Amino-1-(ribofuranosyl)imidazole-4-carbonitrile (9) Ribofuranosyl (1), NH₂ (5), CN (4) C₁₀H₁₂N₄O₅ Not reported Amino, Carbonitrile, Sugar moiety

Key Observations :

  • Substituent Position: The position of the carbonitrile group significantly impacts electronic properties. For example, this compound has the carbonitrile at position 4, whereas compound 8a places it at position 6. This difference may alter π-π stacking interactions in biological targets .
  • Biological Relevance: Derivatives like 8a and 8b exhibit anticancer activity, suggesting that the carbonitrile group enhances cytotoxicity. The amino group in the target compound may further improve solubility and target binding .
Nuclear Magnetic Resonance (NMR) Data
  • Imidazole-4-carbonitrile (20) : Simpler imidazole analogs (e.g., from ) show NH₂ protons at δ 5.31 ppm and CN carbons at ~117 ppm, highlighting electronic similarities despite core differences .

Biological Activity

6-Amino-1H-benzo[d]imidazole-4-carbonitrile is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. A notable investigation into related compounds demonstrated that modifications at the C-6 position significantly enhance cytotoxicity against various cancer cell lines. For instance, derivatives with electron-donating groups on the phenyl ring exhibited increased activity, with IC50 values indicating potent effects against A549 lung cancer cells .

Case Study: Cytotoxicity Evaluation

CompoundCell LineIC50 (μg/mL)
This compoundA549TBD
2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideA54911.75

Antimicrobial and Antiviral Activities

The compound has also been evaluated for its antimicrobial and antiviral properties. Research indicates that benzimidazole derivatives can inhibit the growth of various pathogens, suggesting that this compound may possess similar characteristics.

The proposed mechanism involves interaction with specific molecular targets such as enzymes and proteins, leading to the modulation of biochemical pathways. This interaction can disrupt cellular functions critical for pathogen survival and proliferation.

Anti-inflammatory Effects

Some studies suggest that benzimidazole derivatives may exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. For example, compounds similar to this compound have shown efficacy in blocking the activity of inflammatory enzymes like Lck and IRAK4 .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance biological activity significantly. For example, adding electron-donating groups has been linked to improved anticancer efficacy .

In Vivo Studies

While in vitro studies provide valuable insights into the potential efficacy of this compound, in vivo studies are essential for understanding its therapeutic potential in living organisms. Ongoing research aims to evaluate its pharmacokinetics and toxicity profiles in animal models.

Q & A

Q. How should researchers document crystallographic data for publication?

  • Methodological Answer : Follow CIF (Crystallographic Information File) guidelines. Use programs like ORTEP () to generate thermal ellipsoid plots and Mercury for packing diagrams. Report R-factors, space group, and unit cell parameters .

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